molecular formula C9H13Cl2NO B3024474 (5-Chloro-2-methoxybenzyl)methylamine hydrochloride CAS No. 1158549-63-3

(5-Chloro-2-methoxybenzyl)methylamine hydrochloride

Cat. No.: B3024474
CAS No.: 1158549-63-3
M. Wt: 222.11 g/mol
InChI Key: JXLTUVQBRHQYQY-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxybenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxybenzyl)methylamine hydrochloride typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with methylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxybenzyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-2-methoxybenzyl)methylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxybenzyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxybenzyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

(5-Chloro-2-methoxybenzyl)methylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H13Cl2NO
  • Molecular Weight : Approximately 195.65 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in water due to the hydrochloride form, enhancing solubility in polar solvents.

The compound features a chlorinated methoxybenzyl moiety attached to a methylamine group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with methylamine. This reaction is conducted under controlled conditions using solvents like ethanol or methanol to ensure the yield and purity of the product.

This compound interacts with various biological targets, modulating their activity. It has been shown to bind to specific receptors or enzymes, influencing numerous biochemical pathways. The exact mechanisms depend on the context of its application, particularly in drug development and therapeutic uses.

Pharmacological Effects

Research indicates that this compound may exhibit significant activity against various biological targets:

  • Adenosine Receptors : Studies have demonstrated the compound's ability to modulate adenosine receptor affinity and intrinsic efficacy, suggesting potential applications in treating conditions related to these receptors .
  • Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound NameStructure CharacteristicsNotable Activities
N-(5-chloro-2-methoxybenzyl)-N-ethylamineEthyl group instead of methylPotentially different pharmacological effects
5-Chloro-2-methoxyphenylmethylamineLacks methyl group on nitrogenSimilar biological activity
4-Chloro-N,N-dimethylbenzeneethanamineDimethyl substitution on nitrogenDifferent receptor interactions

This table highlights how variations in structure can influence biological activity and receptor interactions.

Case Studies and Research Findings

  • Anticancer Efficacy : A study investigated the antiproliferative effects of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced selectivity and efficacy against cancer cells .
  • Receptor Modulation : Research focused on the modulation of adenosine receptors showed that this compound could enhance receptor affinity, which may lead to therapeutic applications in diseases where adenosine signaling plays a critical role .
  • Toxicity Studies : Toxicity assessments revealed that at concentrations up to 2000 mg/kg in animal models, this compound did not exhibit acute toxicity, indicating a favorable safety profile for further development .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLTUVQBRHQYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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